LASSBio-294
Übersicht
Beschreibung
(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is a heterocyclic compound that features a thiophene ring and a benzo[d][1,3]dioxole moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
While specific medicinal applications are not well-documented, compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases. Further research could reveal specific therapeutic uses for this compound.
Industry
In material science, (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide could be used in the development of new materials with unique electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics or as a component in polymers.
Wirkmechanismus
Target of Action
The primary target of LASSBio-294 is the sarcoplasmic reticulum (SR) in cardiac cells . The SR plays a crucial role in regulating intracellular calcium (Ca2+) levels, which are essential for cardiac muscle contraction and relaxation .
Mode of Action
This compound interacts with its target, the SR, by improving Ca2+ influx . This interaction enhances the sensitivity of contractile proteins to Ca2+, leading to increased contractility of cardiac muscle .
Biochemical Pathways
This compound affects the Ca2+ regulation pathway in cardiac cells. By improving Ca2+ influx into the SR, it enhances the contractile response of these cells . This effect is particularly beneficial in conditions like myocardial infarction, where Ca2+ uptake into the SR is typically reduced .
Result of Action
The action of this compound leads to several beneficial effects at the molecular and cellular levels. It reduces cardiac hypertrophy, nuclear density, and collagen volume fraction induced by myocardial infarction . Additionally, it decreases left ventricular end-diastolic pressure (LV EDP), a key indicator of cardiac dysfunction . Overall, this compound helps prevent cardiac remodeling and improves diastolic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be increased using imidazolium-based ionic liquids, which can enhance its bioavailability . .
Biochemische Analyse
Biochemical Properties
LASSBio-294 has demonstrated positive inotropic properties, which means it can increase the force of muscle contractions . This is achieved by increasing the uptake of calcium ions (Ca2+) into cardiac cells . The compound interacts with the sarcoplasmic reticulum (SR), a structure involved in the regulation of intracellular Ca2+ . By restoring SR function and enhancing the sensitivity of contractile proteins to Ca2+, this compound plays a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . In the context of myocardial infarction (MI), treatment with this compound has been shown to reduce cardiac hypertrophy, nuclear density, and collagen volume fraction . It also decreases left ventricular end-diastolic pressure (LV EDP) induced by MI . These effects indicate that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the SR, leading to increased Ca2+ uptake . This results in enhanced sensitivity of contractile proteins to Ca2+, thereby improving intracellular Ca2+ regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time . For instance, cardiac hypertrophy, which occurs at 4 weeks post-MI, was partially reverted by treatment with this compound . This suggests that this compound has long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, this compound was administered daily by intraperitoneal injection for 4 weeks in rats with MI at a dosage of 2mg/kg . The study found that this dosage of this compound was effective in reducing cardiac remodeling and improving Ca2+ influx into the SR
Metabolic Pathways
It is known that the compound interacts with the SR, playing a role in the regulation of intracellular Ca2+
Transport and Distribution
Given its interaction with the SR, it is likely that it is transported to this organelle within cells
Subcellular Localization
The subcellular localization of this compound is likely to be the SR, given its role in regulating intracellular Ca2+
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds also feature a thiophene ring and have been studied for their electronic properties.
Benzothiophenes: Known for their pharmaceutical applications, such as in the drug raloxifene.
Uniqueness
(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is unique due to the combination of the thiophene and benzo[d][1,3]dioxole moieties in a single molecule. This dual functionality can provide distinct chemical and biological properties not found in simpler heterocycles.
Eigenschaften
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJHAPRGAZUPL-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189062-66-5 | |
Record name | L-294 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189062665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-294 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9V8QJK5M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does LASSBio-294 exert its cardiotonic effects?
A1: this compound acts as an agonist of adenosine A2A receptors. [] This activation leads to increased cyclic AMP levels, which in turn stimulates the sarcoplasmic reticulum Ca2+ pump, enhancing calcium uptake and release, and ultimately improving cardiac muscle contractility. [, ] Additionally, this compound exhibits vasodilatory properties by stimulating cyclic GMP production. []
Q2: What are the downstream effects of this compound on cardiac function?
A2: this compound has demonstrated positive inotropic and lusitropic effects. [] It improves cardiac contractility, accelerates relaxation, and reduces fatigue in skeletal muscle fibers. [] In animal models of heart failure, this compound administration prevented cardiac remodeling, improved diastolic dysfunction, and enhanced exercise tolerance. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H10N2O3S, and its molecular weight is 274.29 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: this compound has been characterized using various spectroscopic techniques including IR, Raman, UV, and NMR spectroscopies. [] These studies revealed key structural features, including the presence of a 1,4-N⋯S σ-hole intramolecular interaction that contributes to the compound's conformational stability. [] X-ray powder diffraction analysis has also been employed to determine its crystal structure. []
Q5: What animal models have been used to study this compound?
A5: this compound has been extensively studied in various animal models, including spontaneously hypertensive rats (SHR) subjected to myocardial infarction. [, , , , , ] Additionally, its effects have been investigated in healthy Beagle dogs [] and rabbits with experimentally induced dilated cardiomyopathy. []
Q6: What are the potential therapeutic applications of this compound?
A6: Based on its pharmacological profile, this compound holds promise for treating heart failure, particularly in the context of ischemic heart disease and hypertension. [, ] Furthermore, its analgesic and anti-inflammatory properties, demonstrated in preclinical models, suggest potential applications in pain management. []
Q7: What are the known metabolic pathways of this compound?
A8: Studies in rat liver microsomes and human recombinant CYP enzymes identified CYP1A2 as the primary enzyme involved in the biotransformation of this compound. [] A major mammalian metabolite of this compound has been identified and its biosynthesis predicted using structure-based approaches. [] Analytical methods, including LC-MS/MS, have been developed and validated for quantifying this compound and its metabolites in biological samples. []
Q8: What are the challenges associated with formulating this compound?
A9: this compound exhibits limited solubility in aqueous media, posing challenges for its formulation and delivery. [, ]
Q9: What strategies have been explored to improve the solubility and bioavailability of this compound?
A10: Researchers have investigated self-emulsifying drug delivery systems (SEDDS) as a promising approach to enhance the solubility and oral bioavailability of this compound. [] This strategy involves formulating this compound with carefully selected oils, surfactants, and co-surfactants to form nanosized emulsions that enhance drug dissolution and absorption. []
Q10: What is known about the safety profile of this compound?
A11: While preclinical studies suggest that this compound is generally well-tolerated, comprehensive toxicological evaluations are necessary to fully assess its safety profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.